2,2,6,6-Tetramethyloxan-4-one
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Overview
Description
2,2,6,6-Tetramethyloxan-4-one is an organic compound with the molecular formula C9H16O2. It is a cyclic ketone with a six-membered ring structure, characterized by the presence of four methyl groups at the 2, 2, 6, and 6 positions. This compound is known for its stability and unique chemical properties, making it a valuable substance in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,6,6-Tetramethyloxan-4-one can be synthesized through several methods. One common synthetic route involves the oxidation of 2,2,6,6-tetramethylpiperidine. This process typically uses oxidizing agents such as sodium hypochlorite (NaClO) or potassium permanganate (KMnO4) under controlled conditions to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous-flow processes. These methods enhance the efficiency and yield of the compound by optimizing reaction conditions such as temperature, pressure, and reactant concentrations. For example, the use of a micro fixed-bed reactor packed with a platinum catalyst can significantly improve the reaction rate and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-Tetramethyloxan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced products.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium hypochlorite (NaClO) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,6,6-Tetramethyloxan-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in oxidation and reduction reactions.
Biology: The compound is employed in studies involving enzyme mechanisms and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,2,6,6-tetramethyloxan-4-one involves its ability to participate in redox reactions. The compound can act as both an oxidizing and reducing agent, depending on the reaction conditions. Its molecular targets include various functional groups in organic molecules, allowing it to facilitate a wide range of chemical transformations. The pathways involved in its reactions often include the formation of intermediate radicals or ions, which then undergo further transformations to yield the final products .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound with a similar structure but different functional groups.
2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO): A stable nitroxyl radical used as an oxidizing agent and radical scavenger.
2,2,6,6-Tetramethyl-1,4-dioxopiperidinium: Another related compound with distinct redox properties
Uniqueness
2,2,6,6-Tetramethyloxan-4-one is unique due to its stability and versatility in chemical reactions. Its ability to undergo both oxidation and reduction reactions makes it a valuable reagent in organic synthesis. Additionally, its cyclic structure and multiple methyl groups provide steric hindrance, enhancing its stability and reactivity under various conditions.
Properties
IUPAC Name |
2,2,6,6-tetramethyloxan-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-8(2)5-7(10)6-9(3,4)11-8/h5-6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGFHTGYPKWWRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CC(O1)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20473994 |
Source
|
Record name | 2,2,6,6-Tetramethyloxan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20473994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1197-66-6 |
Source
|
Record name | 2,2,6,6-Tetramethyloxan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20473994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,6,6-tetramethyloxan-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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